(2Z)-3-(4-hydroxy-3-methoxyphenyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-23-15-10-12(6-7-14(15)22)9-13(11-18)17-20-19-16-5-3-2-4-8-21(16)17/h6-7,9-10,22H,2-5,8H2,1H3/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAIKVIKRBUGSX-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NN=C3N2CCCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C2=NN=C3N2CCCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-3-(4-hydroxy-3-methoxyphenyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 310.357 g/mol. The structure features a triazoloazepine core linked to a prop-2-enenitrile moiety and a phenolic group. The presence of the hydroxyl and methoxy groups on the phenyl ring suggests potential antioxidant properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The hydroxyl and methoxy groups are known to contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The triazole moiety may enhance the compound's ability to interact with biological targets involved in tumor growth.
- Neuroprotective Effects : Some derivatives of triazoloazepines have shown promise in neuroprotection by modulating neurotransmitter systems and reducing neuroinflammation.
Antioxidant Activity
A study evaluating the antioxidant capacity of structurally related compounds demonstrated that they significantly reduced oxidative stress markers in vitro. The compound's ability to donate hydrogen atoms or electrons plays a crucial role in its antioxidant efficacy.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| (2Z)-3-(4-hydroxy-3-methoxyphenyl)-... | 25 | |
| Ferulic Acid | 30 | |
| Trolox (Standard) | 10 |
Cytotoxicity Against Cancer Cell Lines
In vitro assays have shown that (2Z)-3-(4-hydroxy-3-methoxyphenyl)-... exhibits significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. This suggests that the compound may induce apoptosis through mitochondrial pathways.
Neuroprotective Studies
Research on neuroprotective effects indicated that the compound could inhibit glutamate-induced excitotoxicity in neuronal cultures. This was evidenced by reduced lactate dehydrogenase (LDH) release in treated cells compared to controls.
Case Studies
- Case Study on Anticancer Activity : A recent study investigated the effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation.
- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that administration of the compound significantly improved cognitive function and reduced markers of inflammation and oxidative stress.
Q & A
Q. How is the stereochemistry of the (2Z)-configuration in this compound experimentally validated?
The (2Z)-configuration is confirmed using nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants (e.g., ) between protons on the double bond. X-ray crystallography provides definitive proof by resolving spatial arrangements of substituents, as demonstrated in structurally similar triazolo and thiazole derivatives . For example, NOESY correlations or crystallographic data can distinguish Z/E isomers by proximity of substituents.
Q. What are the key steps in designing a multi-step synthesis for this triazoloazepine-containing compound?
Synthesis typically involves:
- Formation of the triazolo[4,3-a]azepine core : Cyclization reactions using reagents like chloroacetyl chloride or phenylisothiocyanate under basic conditions (e.g., KCO) .
- Introduction of the methoxyphenyl group : Electrophilic substitution or Suzuki-Miyaura coupling to attach aromatic substituents .
- Prop-2-enenitrile assembly : Knoevenagel condensation between aldehydes and active nitriles, optimized for Z-selectivity via solvent polarity and temperature control .
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
- NMR spectroscopy : H and C NMR identify functional groups and verify regiochemistry .
- High-performance liquid chromatography (HPLC) : Quantifies purity (>95% by area normalization) and detects byproducts .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the triazoloazepine ring formation?
Systematic optimization via Design of Experiments (DoE) is recommended. Key parameters include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalyst screening : Lewis acids (e.g., ZnCl) or organocatalysts improve ring-closure kinetics .
- Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions . Statistical tools like response surface methodology (RSM) model interactions between variables .
Q. How should contradictions in reported biological activity data for similar triazolo derivatives be addressed?
Contradictions may arise from:
- Purity discrepancies : Validate compound integrity via HPLC and elemental analysis .
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known kinase inhibitors for activity studies) .
- Stereochemical integrity : Re-evaluate configurations using chiral HPLC or vibrational circular dichroism (VCD) .
Q. What strategies enable structure-activity relationship (SAR) studies for modifying the methoxyphenyl and triazoloazepine moieties?
- Substituent variation : Replace the 4-hydroxy-3-methoxyphenyl group with halogenated or alkylated analogs to assess electronic effects on receptor binding .
- Core modifications : Synthesize triazoloazepine analogs with fused rings (e.g., pyrimidine) to enhance metabolic stability .
- Pharmacophore mapping : Use molecular docking to predict interactions with target proteins (e.g., kinases) and guide synthetic priorities .
Methodological Notes
- Stereoselective synthesis : Prioritize chiral auxiliaries or asymmetric catalysis for enantiomerically pure products .
- Data reproducibility : Archive reaction conditions (e.g., solvent batch, humidity) in open-access platforms to facilitate cross-study comparisons .
- Safety protocols : Handle nitrile-containing intermediates in fume hoods due to potential toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
